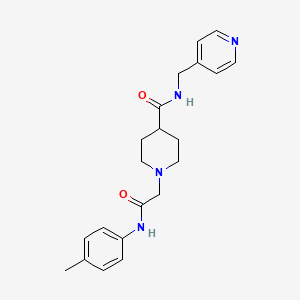

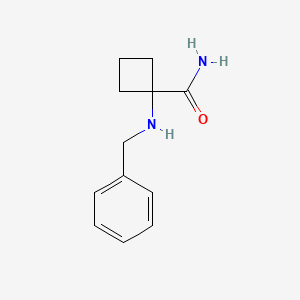

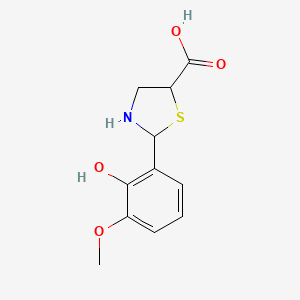

3-(morpholinosulfonyl)-N-(3-(trifluoromethyl)phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound you mentioned contains several functional groups, including a morpholinosulfonyl group, a trifluoromethyl group, and a phenyl group . Trifluoromethyl phenyl sulfone is traditionally a nucleophilic trifluoromethylating agent .

Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethyl groups . For example, 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF), a derivative of trifluoromethylpyridine, can be obtained by direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .Chemical Reactions Analysis

Trifluoromethyl phenyl sulfone can act as a trifluoromethyl radical precursor . Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in trifluoromethylpyridine (TFMP) and its intermediates are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Wissenschaftliche Forschungsanwendungen

Antifungal Activity

- Study Context : N-Benzoyl-N'-dialkylthiourea derivatives, which include compounds related to 3-(morpholinosulfonyl)-N-(3-(trifluoromethyl)phenyl)benzamide, have been studied for their antifungal properties (Zhou Weiqun et al., 2005). These compounds demonstrated significant antifungal activity against pathogens responsible for plant diseases.

Antitumor Activity

- Cancer Cell Line Inhibition : A compound structurally similar to this compound was synthesized and found to inhibit the proliferation of cancer cell lines such as A549 and BGC-823 (X. Ji et al., 2018).

- Cancer Cell Growth Inhibition : Another related compound exhibited distinct effectiveness in inhibiting the proliferation of various cancer cell lines (Jiu-Fu Lu et al., 2017).

Chemical Synthesis and Characterization

- Synthesis and Characterization : Studies have been conducted on the synthesis and structural characterization of related benzamide derivatives, providing insights into their chemical properties and potential applications in various fields (O. Guzyr et al., 2013).

Pharmacological Applications

- CB(2) Agonists : A study on sulfamoyl benzamides, which are structurally related to the compound , identified them as potent and selective CB(2) agonists. These compounds showed potential in in vivo efficacy models, such as post-surgical pain (I. Sellitto et al., 2010).

Chemical Reactions and Mechanisms

- Synthesis of Adducts : Research has been done on the reaction mechanisms and synthesis of adducts involving similar benzamide compounds, contributing to the understanding of their chemical behavior (B. Shainyan et al., 2019).

Molecular Interactions and Crystal Structures

- Crystal Structure Analysis : The crystal structures of compounds closely related to this compound have been analyzed, revealing details about their molecular interactions and structural properties (F. B. Kaynak et al., 2013).

Wirkmechanismus

The mechanism of action of such compounds often depends on their specific applications. For example, in the agrochemical and pharmaceutical industries, the biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O4S/c19-18(20,21)14-4-2-5-15(12-14)22-17(24)13-3-1-6-16(11-13)28(25,26)23-7-9-27-10-8-23/h1-6,11-12H,7-10H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJPSXXRCOLFSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

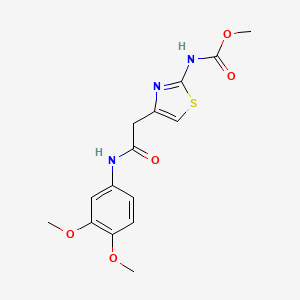

![N-Methyl-N-[(3-phenylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2675203.png)

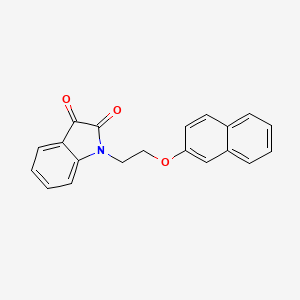

![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid](/img/structure/B2675209.png)

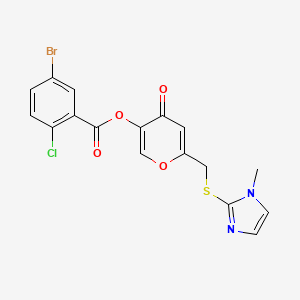

![N-(5-chloro-2-methoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2675214.png)